molecular formula C14H17ClN2O4 B5747820 2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide

2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide

Cat. No.: B5747820
M. Wt: 312.75 g/mol
InChI Key: VGLZUUWFHXIYSW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide typically involves the reaction of 4-chloro-2-nitrophenol with N-cyclohexylacetamide under specific conditions. The process may include:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Amidation: The reaction of the chlorinated nitrophenol with cyclohexylamine to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products:

    Reduction: 2-(4-chloro-2-aminophenoxy)-N-cyclohexylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrophenol and cyclohexylamine.

Scientific Research Applications

2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with biological receptors or enzymes. The chlorine atom can participate in substitution reactions, altering the compound’s activity and specificity.

Comparison with Similar Compounds

    2,4-dichloro-1-(4-nitrophenoxy)benzene: Similar structure with two chlorine atoms and a nitrophenoxy group.

    4-chloro-2-nitrophenol: A simpler compound with a nitro and chlorine substituent on the phenol ring.

Uniqueness: 2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c15-10-6-7-13(12(8-10)17(19)20)21-9-14(18)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLZUUWFHXIYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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